Cyclobenzaprine N-oxide

Description

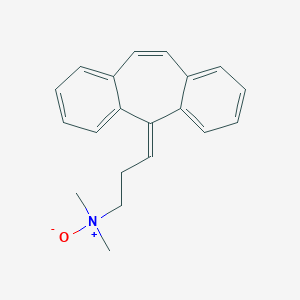

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVULMRJHWMZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216929 | |

| Record name | N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6682-26-4 | |

| Record name | N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006682264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOBENZAPRINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TP3TV1XES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyclobenzaprine N-oxide: A Comprehensive Technical Guide on its Role as a Key Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobenzaprine, a widely prescribed skeletal muscle relaxant, undergoes extensive metabolism in the liver, leading to the formation of various metabolites. Among these, cyclobenzaprine N-oxide has been identified as a significant product of the oxidative metabolism of the parent drug. This technical guide provides an in-depth overview of this compound, summarizing its formation, identification, and analytical quantification. The document details the enzymatic pathways involved, presents quantitative data in a structured format, and outlines the experimental protocols utilized in its study. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolism studies.

Introduction

Cyclobenzaprine is a centrally acting muscle relaxant structurally related to tricyclic antidepressants.[1] It is primarily used for the short-term relief of muscle spasms associated with acute, painful musculoskeletal conditions.[1] Following oral administration, cyclobenzaprine is well-absorbed and undergoes extensive hepatic metabolism.[2][3] Understanding the metabolic fate of cyclobenzaprine is crucial for characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring its safe and effective use. One of the key metabolic pathways is the oxidation of the tertiary amine group, resulting in the formation of this compound.[4][5][6] This metabolite has been identified in both in vitro and in vivo studies.[4][7]

Metabolic Pathway of this compound Formation

The biotransformation of cyclobenzaprine to its N-oxide metabolite is an oxidative process primarily occurring in the liver. This reaction involves the addition of an oxygen atom to the nitrogen atom of the dimethylamino group.

While cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP1A2, are known to be involved in the overall metabolism of cyclobenzaprine, the N-oxidation of tertiary amines can also be catalyzed by Flavin-containing monooxygenases (FMOs).[2][5][8] The relative contribution of these enzyme systems to the formation of this compound is an area of ongoing research.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the analytical methods for cyclobenzaprine and the pharmacokinetic parameters of the parent drug. While specific quantitative data for this compound formation is not extensively available in the public domain, the provided information is essential for studies aiming to quantify this metabolite.

Table 1: Analytical Methods for Cyclobenzaprine Quantification

| Analytical Technique | Matrix | LLOQ | Linearity Range | Reference |

| LC-MS/MS | Human Plasma | 0.25 ng/mL | 0.25 - 15 ng/mL | [9] |

| LC-ESI-MS/MS | Human Plasma | 0.049 ng/mL | 0.049 - 29.81 ng/mL | [10] |

| LC-MS/MS | Dog Plasma | 0.0200 ng/mL | 0.0200 - 10.0 ng/mL | [11] |

| HPLC-UV | Human Plasma | 1.0 ng/mL | 1.0 - 49.0 ng/ml | [12] |

Table 2: Pharmacokinetic Parameters of Cyclobenzaprine (Immediate-Release)

| Parameter | Value | Species | Reference |

| Bioavailability | 33-55% | Human | [12] |

| Protein Binding | ~93% | Human | [2] |

| Elimination Half-life | 18 hours (range 8-37 hours) | Human | [1][13] |

| Clearance | 0.7 L/min | Human | [2][13] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible study of drug metabolism. The following sections outline the general methodologies for in vitro and in vivo studies of this compound formation, as well as the analytical procedures for its identification and quantification.

In Vitro Metabolism using Human Liver Microsomes

This protocol describes the general procedure for studying the formation of this compound in a controlled in vitro environment.

References

- 1. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Separation of cyclobenzaprine from biological samples and its determination by thin-layer chromatography followed by densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification of human liver cytochrome P450 isoforms involved in the in vitro metabolism of cyclobenzaprine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmascholars.com [pharmascholars.com]

- 10. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ijpsjournal.com [ijpsjournal.com]

In Vitro Metabolism of Cyclobenzaprine to N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobenzaprine, a widely prescribed skeletal muscle relaxant, undergoes extensive metabolism in the liver, leading to the formation of several metabolites. One of the key metabolic pathways is the N-oxidation of the tertiary amine group, resulting in the formation of cyclobenzaprine N-oxide. Understanding the in vitro metabolism of cyclobenzaprine, particularly the N-oxidation pathway, is crucial for comprehending its pharmacokinetic profile, potential drug-drug interactions, and overall disposition. This technical guide provides an in-depth overview of the in vitro metabolism of cyclobenzaprine to its N-oxide metabolite, summarizing key enzymatic pathways, detailed experimental protocols, and quantitative analytical methodologies.

Introduction

Cyclobenzaprine is a centrally acting muscle relaxant structurally related to tricyclic antidepressants. Its therapeutic efficacy is attributed to its activity within the central nervous system, primarily at the brain stem. The biotransformation of cyclobenzaprine is a critical determinant of its clinical pharmacology. The liver is the primary site of cyclobenzaprine metabolism, where it is converted to various metabolites, including the pharmacologically less active N-oxide form. This guide focuses specifically on the in vitro characterization of the N-oxidation of cyclobenzaprine.

Enzymatic Pathways of Cyclobenzaprine N-Oxidation

The in vitro metabolism of cyclobenzaprine is primarily mediated by cytochrome P450 (CYP) enzymes and potentially by flavin-containing monooxygenases (FMOs). While CYP enzymes, particularly CYP3A4 and CYP1A2, are known to be heavily involved in the N-demethylation of cyclobenzaprine, the specific enzymes responsible for N-oxidation are less definitively characterized.[1] However, based on the metabolism of other tertiary amine-containing drugs, FMOs are strong candidates for catalyzing this reaction.

Key Enzymes Implicated in Cyclobenzaprine Metabolism:

| Enzyme Family | Specific Isoform(s) | Primary Metabolic Pathway | Evidence |

| Cytochrome P450 (CYP) | CYP3A4, CYP1A2, CYP2D6 (minor role) | N-demethylation | Inhibition studies with selective inhibitors and antibodies have demonstrated the primary role of CYP3A4 and CYP1A2 in the formation of desmethylcyclobenzaprine.[1] |

| Flavin-containing Monooxygenases (FMOs) | Not explicitly determined for cyclobenzaprine | N-oxidation (putative) | FMOs are known to catalyze the N-oxidation of a wide range of xenobiotics containing a tertiary amine functional group. |

Experimental Protocols

This section provides a detailed methodology for conducting an in vitro experiment to assess the metabolism of cyclobenzaprine to its N-oxide metabolite using human liver microsomes.

Materials and Reagents

-

Cyclobenzaprine hydrochloride (analytical standard)

-

This compound (analytical standard)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

In Vitro Incubation Assay

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of cyclobenzaprine in a suitable solvent (e.g., methanol or DMSO) at a concentration of 10 mM.

-

In a microcentrifuge tube, combine potassium phosphate buffer (100 mM, pH 7.4), MgCl₂ (3 mM), and the NADPH regenerating system.

-

Add the pooled human liver microsomes to the buffer mixture to a final protein concentration of 0.5 mg/mL.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of the Metabolic Reaction:

-

Add cyclobenzaprine stock solution to the pre-incubated microsome mixture to achieve the desired final substrate concentration (e.g., 1 µM).

-

Initiate the reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Termination of the Reaction:

-

At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the incubation).

-

Vortex the samples vigorously to precipitate the microsomal proteins.

-

-

Sample Processing:

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

Analytical Methodology: LC-MS/MS Quantification

The quantification of cyclobenzaprine and its N-oxide metabolite is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Table of LC-MS/MS Parameters for Cyclobenzaprine Analysis:

| Parameter | Condition 1 | Condition 2 |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Cyano (CN), 2.1 x 100 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in water | 10 mM Ammonium acetate in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile | Acetonitrile |

| Gradient | Isocratic or gradient elution | Isocratic or gradient elution |

| Flow Rate | 0.3 - 0.5 mL/min | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL | 5 - 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Cyclobenzaprine) | m/z 276.2 → 216.2 | m/z 276.2 → 231.1 |

| MRM Transition (this compound) | m/z 292.2 → 216.2 | m/z 292.2 → 231.1 |

Note: The specific MRM transitions for this compound may need to be optimized based on the instrument and experimental conditions.

Data Presentation and Analysis

Example Data Table for In Vitro Metabolism of Cyclobenzaprine:

| Time (min) | Cyclobenzaprine Concentration (µM) | This compound Concentration (µM) |

| 0 | 1.00 | 0.00 |

| 5 | 0.92 | 0.08 |

| 15 | 0.75 | 0.25 |

| 30 | 0.55 | 0.45 |

| 60 | 0.30 | 0.70 |

Visualizations

The following diagrams illustrate the metabolic pathway and a typical experimental workflow.

Caption: Metabolic pathways of cyclobenzaprine.

Caption: In vitro metabolism experimental workflow.

Conclusion

The in vitro N-oxidation of cyclobenzaprine is a significant metabolic pathway that contributes to its overall clearance. This technical guide has provided a framework for investigating this pathway, including the potential enzymatic players, detailed experimental protocols, and robust analytical methods. While the primary enzymes responsible for cyclobenzaprine N-demethylation have been identified as CYP3A4 and CYP1A2, further research is warranted to definitively elucidate the specific FMO and/or CYP isoforms responsible for its N-oxidation. The methodologies and information presented herein serve as a valuable resource for researchers and scientists in the field of drug metabolism and development.

References

The Pharmacology of Cyclobenzaprine N-oxide: A Technical Whitepaper for Drug Development Professionals

An In-depth Examination of a Key Metabolite of the Centrally Acting Muscle Relaxant, Cyclobenzaprine

Abstract

Cyclobenzaprine is a widely prescribed centrally acting skeletal muscle relaxant structurally related to tricyclic antidepressants. Its therapeutic effects are attributed to its complex pharmacological profile, which includes actions on multiple neurotransmitter systems within the central nervous system (CNS). The metabolism of cyclobenzaprine is extensive, leading to the formation of several metabolites, including Cyclobenzaprine N-oxide. This technical guide provides a comprehensive overview of the current understanding of the pharmacological activity of this compound, primarily focusing on its formation, metabolic fate, and its relationship to the parent compound. While direct pharmacological data on this compound is limited in publicly available literature, this paper collates existing information to support researchers, scientists, and drug development professionals in their understanding of this key metabolite.

Introduction

Cyclobenzaprine is indicated for the short-term treatment of muscle spasms associated with acute, painful musculoskeletal conditions.[1][2] Its mechanism of action is not fully elucidated but is believed to involve the modulation of serotonergic and noradrenergic pathways at the brainstem level, leading to a reduction in tonic somatic motor activity.[2][3] The structural similarity of cyclobenzaprine to tricyclic antidepressants results in a side effect profile that includes drowsiness, dry mouth, and dizziness, primarily due to its antagonist activity at histamine H1, muscarinic acetylcholine, and adrenergic receptors.[4][5]

The biotransformation of cyclobenzaprine is a critical aspect of its overall pharmacological profile. The liver extensively metabolizes the parent drug, primarily through oxidation and N-demethylation, mediated by cytochrome P450 (CYP) enzymes, including CYP3A4, CYP1A2, and to a lesser extent, CYP2D6.[2] One of the identified metabolites is this compound, a tertiary amine metabolite formed through the oxidation of the dimethylamino group.[6] This document will synthesize the available scientific literature to provide a detailed account of this compound.

Metabolism of Cyclobenzaprine to this compound

This compound is a product of the oxidative metabolism of cyclobenzaprine. In vitro studies utilizing rat liver microsomes have successfully identified this compound as a metabolite.[6] The formation of this N-oxide is a common metabolic pathway for tertiary amines.

Interestingly, it has been noted that liver cytosol possesses reductase activity capable of converting this compound back to its parent amine, cyclobenzaprine.[6] This suggests a potential for a metabolic equilibrium in vivo, where the N-oxide could act as a reservoir for the active parent drug.

Experimental Protocols

In Vitro Metabolism of Cyclobenzaprine:

-

System: Rat liver microsomes.

-

Incubation: Cyclobenzaprine is incubated with rat liver microsomal preparations in the presence of an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a buffered solution (e.g., potassium phosphate buffer, pH 7.4).

-

Extraction: Following incubation, the reaction is stopped (e.g., by adding a cold organic solvent like acetonitrile or methanol). The mixture is then centrifuged to precipitate proteins, and the supernatant containing the metabolites is collected.

-

Analysis: The extracted metabolites are identified and quantified using analytical techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS/MS).

Pharmacological Activity of this compound

Currently, there is a notable scarcity of publicly available data specifically detailing the pharmacological activity of this compound. No quantitative data on its receptor binding affinity (Ki values), potency (IC50/EC50 values) at various targets, or in vivo pharmacological effects have been found in the comprehensive literature search conducted for this whitepaper.

The primary role of this compound appears to be that of a metabolite. Its potential to be reduced back to the pharmacologically active parent compound, cyclobenzaprine, is a significant consideration in understanding the overall duration of action and pharmacokinetics of cyclobenzaprine.

Pharmacological Profile of Cyclobenzaprine (Parent Compound)

To provide context for the potential, yet uncharacterized, activity of its N-oxide metabolite, the pharmacological data for the parent compound, cyclobenzaprine, is summarized below.

Receptor Binding Affinities of Cyclobenzaprine

| Receptor Target | Binding Affinity (Ki, nM) | Reference |

| Serotonin 5-HT2A | 22 | [4] |

| Serotonin 5-HT2B | 31 | [4] |

| Serotonin 5-HT2C | 13 | [4] |

| Serotonin 5-HT6 | 13 | [4] |

| Serotonin 5-HT7 | 37 | [4] |

| Histamine H1 | 1.1 | [4] |

| Adrenergic α1 | 28 | [4] |

| Adrenergic α2 | 110 | [4] |

| Muscarinic M1 | 24 | [4] |

| Muscarinic M2 | 68 | [4] |

| Muscarinic M3 | 46 | [4] |

Note: Lower Ki values indicate stronger binding affinity.

Pharmacokinetic Properties of Cyclobenzaprine

| Parameter | Value | Reference |

| Oral Bioavailability | 33-55% | [4] |

| Protein Binding | 93% | [4] |

| Elimination Half-life | 18 hours (immediate release) | [4] |

| Clearance | 0.7 L/min | [4] |

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Pathway of Cyclobenzaprine

The following diagram illustrates the major metabolic pathways of cyclobenzaprine, including the formation and potential reduction of this compound.

Caption: Metabolic fate of Cyclobenzaprine.

Experimental Workflow for In Vitro Metabolism Studies

This diagram outlines the typical workflow for identifying metabolites of cyclobenzaprine in a laboratory setting.

References

Cyclobenzaprine N-oxide CAS number and properties

CAS Number: 6682-26-4

This in-depth technical guide provides a comprehensive overview of Cyclobenzaprine N-oxide, a primary metabolite of the muscle relaxant cyclobenzaprine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and analytical characterization.

Core Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 6682-26-4 | [2][3][4][5][6] |

| Molecular Formula | C₂₀H₂₁NO | [2][3][5] |

| Molecular Weight | 291.4 g/mol (or 291.39 g/mol ) | [2][3][5] |

| Physical Form | A solid; White to Off-White Solid | [2][3] |

| Solubility | Soluble in Chloroform and Methanol | [2] |

| UV max (λmax) | 226 nm | [2] |

Synthesis and Experimental Protocols

The primary route of formation for this compound is through the metabolism of cyclobenzaprine in the liver.[1] It can also be generated through the oxidation of the tertiary amine group of cyclobenzaprine under forced degradation conditions.[6]

Metabolic Synthesis

This compound is produced in the liver by the action of cytochrome P450 enzymes.[5] Specifically, it has been identified as a metabolite after the incubation of cyclobenzaprine with rat liver microsomes.[2] Furthermore, liver cytosol contains reductase activity capable of reducing this compound back to its parent amine, cyclobenzaprine.[1]

Experimental Workflow: Metabolic Production and Identification

The following diagram illustrates a typical workflow for the production and identification of this compound from its parent compound in a laboratory setting.

Pharmacological Properties and Signaling Pathways

The pharmacological activity of this compound is primarily understood in the context of its relationship with cyclobenzaprine. The parent drug is a centrally acting muscle relaxant that is structurally related to tricyclic antidepressants.[7] It is believed to act primarily within the central nervous system at the brain stem to reduce tonic somatic motor activity.[8]

While a specific signaling pathway for this compound has not been elucidated, the mechanism of action of cyclobenzaprine involves the descending serotonergic systems.[9] It is suggested to be a 5-HT2 receptor antagonist.[9] As a metabolite that can be reduced back to the parent compound, the overall pharmacological effect is likely influenced by this metabolic interplay.

Metabolic Pathway of Cyclobenzaprine

The following diagram illustrates the metabolic conversion of cyclobenzaprine to this compound and its potential back-conversion.

Analytical Methods

The identification and quantification of this compound, particularly as a metabolite or degradation product, are typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[6] This technique provides the necessary selectivity and sensitivity for its detection in complex biological matrices or pharmaceutical formulations.

Analytical Workflow: Identification in a Formulation

This diagram outlines the general steps for identifying this compound as an impurity in a pharmaceutical product.

References

- 1. 6682-26-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Cyclobenzaprine | C20H21N | CID 2895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Determination of Degradation Products of Cyclobenzaprine Hydrochloride, Lidocaine and Piroxicam in a Semi-Topical Formulation: MS-MS Confirmation of Unknown Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Cyclobenzaprine, a centrally acting muscle relaxant, acts on descending serotonergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of Cyclobenzaprine N-oxide: A Comprehensive Technical Guide on a Key Pharmaceutical Impurity

For Immediate Release

This technical guide provides an in-depth analysis of the discovery, characterization, and quantification of Cyclobenzaprine N-oxide, a significant impurity in the muscle relaxant cyclobenzaprine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the analytical methodologies and degradation pathways associated with this compound.

Introduction

Cyclobenzaprine is a widely prescribed muscle relaxant structurally similar to tricyclic antidepressants.[1] During its formulation development and stability testing, various degradation products have been identified, with this compound emerging as a key impurity.[2][3] Understanding the formation, identification, and quantification of this impurity is crucial for ensuring the safety, efficacy, and quality of cyclobenzaprine drug products. This guide details the scientific investigations into this compound, providing a technical resource for its management in a pharmaceutical setting.

Discovery and Formation of this compound

This compound has been identified as a major oxidation product of cyclobenzaprine through systematic forced degradation studies.[2] These studies, which expose the drug substance to various stress conditions such as acid and base hydrolysis, oxidation, heat, and UV light, are essential for elucidating potential degradation pathways.[2][3] The formation of this compound primarily occurs through the oxidation of the tertiary amine group in the cyclobenzaprine molecule.[2]

Forced degradation studies have shown that oxidative stress, particularly with agents like hydrogen peroxide, is a significant factor in the formation of this compound.[2] Additionally, the N-oxide is also a known metabolite of cyclobenzaprine, formed in the liver.[4]

Degradation Pathway

The primary degradation pathway leading to the formation of this compound involves the direct oxidation of the tertiary amine on the propylidene side chain of the cyclobenzaprine molecule. This transformation is a common metabolic route for tertiary amines and can also be induced by oxidative stress during manufacturing and storage.[2][4]

References

The Enzymatic Architecture of Cyclobenzaprine N-Oxide Formation: A Cytochrome P450-Centric Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclobenzaprine, a widely prescribed skeletal muscle relaxant, undergoes extensive hepatic metabolism, leading to the formation of various metabolites, including cyclobenzaprine N-oxide. While the N-demethylation pathway of cyclobenzaprine is well-characterized and predominantly mediated by cytochrome P450 (CYP) isoforms CYP3A4 and CYP1A2, the enzymatic machinery responsible for N-oxide formation has been less explicitly defined. This technical guide synthesizes available data to elucidate the pivotal role of cytochrome P450 enzymes in the N-oxidation of cyclobenzaprine. Drawing parallels from structurally similar tricyclic compounds and considering the broader substrate specificities of xenobiotic-metabolizing enzymes, this document posits that CYP3A4 is the principal catalyst in the formation of this compound. While flavin-containing monooxygenases (FMOs) are known to N-oxygenate various tertiary amines, evidence from related compounds suggests a minor, if any, role for FMOs in cyclobenzaprine N-oxidation. This guide provides a comprehensive overview of the metabolic pathways, detailed experimental protocols for in vitro investigation, and quantitative data on enzyme kinetics, offering a critical resource for researchers in drug metabolism and development.

Introduction

Cyclobenzaprine is a centrally acting muscle relaxant structurally related to tricyclic antidepressants.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is largely governed by hepatic metabolism. The biotransformation of cyclobenzaprine yields several metabolites, with N-demethylation and N-oxidation being key pathways.[2] Understanding the specific enzymes involved in these metabolic routes is crucial for predicting drug-drug interactions, assessing inter-individual variability in drug response, and ensuring patient safety. This guide focuses specifically on the formation of this compound, a significant metabolite, and delineates the central role of the cytochrome P450 system in its generation.

Metabolic Pathways of Cyclobenzaprine

Cyclobenzaprine is extensively metabolized in the liver through both oxidative and conjugative pathways.[2] The primary oxidative pathways are N-demethylation and N-oxidation.

-

N-demethylation: This is a major metabolic route, leading to the formation of desmethylcyclobenzaprine. In vitro studies with human liver microsomes and recombinant human CYP isoforms have unequivocally identified CYP3A4 and CYP1A2 as the primary enzymes responsible for this reaction, with a minor contribution from CYP2D6.[3]

-

N-oxidation: This pathway results in the formation of this compound. While direct quantitative studies on the specific enzymes catalyzing this reaction for cyclobenzaprine are limited, evidence from structurally related compounds and the known functions of hepatic enzymes strongly implicates the cytochrome P450 system.

dot

The Role of Cytochrome P450 in N-Oxide Formation

While FMOs are recognized for their role in the N-oxygenation of many xenobiotics, for tricyclic compounds structurally similar to cyclobenzaprine, the evidence points towards a predominant role for CYPs. For instance, the N-oxidation of the atypical antipsychotic clozapine is primarily catalyzed by CYP3A4. Given the structural similarities and the established involvement of CYP3A4 in cyclobenzaprine's major metabolic pathway (N-demethylation), it is highly probable that CYP3A4 is also the key enzyme in the formation of this compound.

Quantitative Data on Cyclobenzaprine Metabolism

The following tables summarize the available quantitative data on the in vitro metabolism of cyclobenzaprine, with a primary focus on the well-characterized N-demethylation pathway, which provides insights into the key enzymes likely involved in N-oxidation.

Table 1: Michaelis-Menten Kinetic Parameters for Cyclobenzaprine N-demethylation by Human Liver Microsomes

| Parameter | Value | Reference |

| Km (μM) | 25 ± 5 | Wang et al., 1996 |

| Vmax (nmol/min/mg protein) | 0.5 ± 0.1 | Wang et al., 1996 |

Table 2: Inhibition of Cyclobenzaprine N-demethylation in Human Liver Microsomes by CYP-Specific Inhibitors

| Inhibitor | Target CYP | Concentration (μM) | % Inhibition | Reference |

| Furafylline | CYP1A2 | 10 | 70 | Wang et al., 1996 |

| Ketoconazole | CYP3A4 | 1 | 85 | Wang et al., 1996 |

| Quinidine | CYP2D6 | 1 | 20 | Wang et al., 1996 |

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key in vitro experiments to investigate the role of cytochrome P450 in this compound formation.

In Vitro Incubation with Human Liver Microsomes

Objective: To determine the kinetics of this compound formation in a mixed-enzyme system.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Cyclobenzaprine hydrochloride

-

This compound standard

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN)

-

Formic acid

Procedure:

-

Prepare a stock solution of cyclobenzaprine in a suitable solvent (e.g., methanol or DMSO) and dilute to working concentrations in the phosphate buffer.

-

In a microcentrifuge tube, combine HLMs (final concentration 0.2-0.5 mg/mL), the NADPH regenerating system, and phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding cyclobenzaprine to achieve a range of final concentrations (e.g., 1-100 μM).

-

Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring linearity of the reaction.

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

-

Vortex and centrifuge to precipitate proteins.

-

Analyze the supernatant for the presence of this compound using a validated LC-MS/MS method.

Recombinant Human CYP and FMO Incubation

Objective: To identify the specific CYP and FMO isoforms involved in this compound formation and to determine their kinetic parameters.

Materials:

-

Recombinant human CYP isoforms (e.g., CYP3A4, CYP1A2, CYP2D6) expressed in a suitable system (e.g., baculovirus-infected insect cells)

-

Recombinant human FMO isoforms (e.g., FMO3)

-

Cyclobenzaprine hydrochloride

-

This compound standard

-

NADPH

-

Appropriate buffers for each enzyme system

Procedure:

-

Follow the general incubation procedure outlined in section 5.1, replacing HLMs with the specific recombinant enzyme.

-

Determine the optimal protein concentration and incubation time for each enzyme.

-

Vary the substrate concentration to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for each isoform that demonstrates activity.

Enzyme Inhibition and Inactivation Studies

Objective: To confirm the role of specific enzyme families (CYPs vs. FMOs) in this compound formation.

Procedure:

-

Chemical Inhibition:

-

Pre-incubate HLMs with selective chemical inhibitors for CYPs (e.g., ketoconazole for CYP3A4, furafylline for CYP1A2) or a general P450 inhibitor (e.g., 1-aminobenzotriazole) before adding cyclobenzaprine.

-

For FMOs, a competitive substrate such as methimazole can be used.

-

-

Heat Inactivation:

-

FMOs are generally more heat-labile than CYPs. Pre-heat HLMs at a specific temperature and duration (e.g., 50°C for 1 minute) to selectively inactivate FMOs before initiating the metabolic reaction.

-

-

Compare the rate of N-oxide formation in the presence and absence of inhibitors or after heat treatment to determine the relative contribution of each enzyme system.

dot

LC-MS/MS Analytical Method

Objective: To develop a sensitive and specific method for the quantification of this compound in in vitro samples.

Instrumentation:

-

A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analyte from the parent drug and other matrix components.

-

Flow Rate: 0.3-0.5 mL/min

-

Injection Volume: 5-10 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (M+H)+ → Product ion

-

Internal Standard: Precursor ion (M+H)+ → Product ion

-

-

Optimize collision energy and other MS parameters for maximum sensitivity.

Validation:

-

The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Conclusion

References

An In-depth Technical Guide to the Degradation of Cyclobenzaprine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobenzaprine, a widely prescribed muscle relaxant, undergoes degradation under various environmental conditions, leading to the formation of several byproducts. Among these, Cyclobenzaprine N-oxide is a significant degradation product, primarily formed through oxidative pathways. Understanding the formation and subsequent degradation of this compound is crucial for ensuring the stability, efficacy, and safety of cyclobenzaprine-containing pharmaceutical products. This technical guide provides a comprehensive overview of the degradation pathway of this compound, its known and potential degradation products, and the experimental methodologies employed in its analysis.

Formation of this compound: A Product of Oxidative Degradation

Forced degradation studies are instrumental in elucidating the potential degradation pathways of a drug substance. In the case of cyclobenzaprine, these studies have consistently identified this compound as a major product under oxidative stress conditions.

A systematic forced degradation study of cyclobenzaprine was conducted under various conditions, including acid and base hydrolysis, peroxide oxidation, UV light exposure, high heat, and humidity.[1][2] The results clearly indicated that the tertiary amine group of cyclobenzaprine is susceptible to oxidation, leading to the formation of this compound.[1][2] This transformation is a key step in the overall degradation profile of the parent drug.

Another study investigating the impurities in a topical formulation containing cyclobenzaprine hydrochloride also identified this compound as a specified impurity and potential degradation product.[3][4][5][6][7]

The formation of this compound from cyclobenzaprine is depicted in the following workflow:

Degradation Pathway and Products of this compound

While the formation of this compound from its parent compound is well-documented, specific studies detailing the degradation of this compound itself are limited in the publicly available scientific literature. However, based on the known chemistry of tertiary amine N-oxides, a hypothetical degradation pathway can be proposed. Tertiary amine N-oxides are known to undergo thermal and photochemical rearrangements.

Hypothetical Degradation Pathways:

-

Thermal Degradation (Cope Elimination and Meisenheimer Rearrangement): When heated, tertiary amine N-oxides containing a β-hydrogen can undergo a Cope elimination to form an alkene and a hydroxylamine.[8] Another potential thermal rearrangement is the Meisenheimer rearrangement, which can occur in N-oxides with allylic, benzylic, or propargylic groups, leading to the formation of O-substituted hydroxylamines.[8]

-

Photochemical Degradation: Upon exposure to UV light, aromatic N-oxides can rearrange to form oxaziridine intermediates.[9] These intermediates are often unstable and can lead to the formation of various further degradation products.[10]

-

Reduction: this compound can be reduced back to its parent amine, cyclobenzaprine. This has been observed in metabolic studies where liver cytosol has shown reductase activity.[11]

The following diagram illustrates these potential degradation pathways for this compound:

References

- 1. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Determination of Degradation Products of Cyclobenzaprine Hydrochloride, Lidocaine and Piroxicam in a Semi-Topical Formulation: MS-MS Confirmation of Unknown Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Amine oxide - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

Biological Stability of Cyclobenzaprine N-oxide in Plasma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobenzaprine, a widely prescribed muscle relaxant, undergoes extensive metabolism in the body, leading to the formation of various metabolites. Among these, Cyclobenzaprine N-oxide is a notable product of the oxidation of the tertiary amine group of the parent molecule. The biological stability of such metabolites in plasma is a critical parameter in drug development, influencing pharmacokinetic profiles and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the known information regarding the stability of this compound in plasma, details relevant experimental protocols, and discusses the analytical challenges associated with its quantification.

Metabolic Pathway of Cyclobenzaprine

Cyclobenzaprine is metabolized in the liver primarily through oxidative and conjugative pathways. The formation of this compound occurs via the oxidation of the tertiary amine. This metabolic route is a common pathway for many drugs containing a tertiary amine functional group.

Methodological & Application

Application Note: Quantification of Cyclobenzaprine N-oxide by LC-MS/MS

Introduction

Cyclobenzaprine is a widely prescribed muscle relaxant, and understanding its metabolic fate is crucial for comprehensive pharmacokinetic and toxicological assessments. One of its metabolites is Cyclobenzaprine N-oxide. This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in biological matrices. The methodology is based on established principles for the analysis of cyclobenzaprine and its related compounds.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for this metabolite.

Materials and Methods

Chemicals and Reagents

-

This compound reference standard

-

Cyclobenzaprine-d3 (or other suitable internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other relevant biological matrix)

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation

A protein precipitation method is proposed for the extraction of this compound from plasma samples.

-

Spiking: To 100 µL of plasma, add 10 µL of the internal standard (IS) working solution. For calibration standards and quality controls, add the corresponding spiking solutions. For blank samples, add 10 µL of methanol.

-

Precipitation: Add 300 µL of acetonitrile to all samples.

-

Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Caption: Key steps in the sample preparation process.

Liquid Chromatography

The chromatographic separation is critical for resolving the analyte from matrix interferences.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes is a suitable starting point.

-

Column Temperature: 40°C

Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

-

Ion Source Temperature: 500°C

-

Ion Spray Voltage: 5500 V

-

Curtain Gas: 35 psi

-

Collision Gas: 9 psi

MRM Transitions:

The exact mass-to-charge ratios (m/z) for the precursor and product ions of this compound and the internal standard need to be determined by direct infusion of the standard compounds. Based on the structure of cyclobenzaprine (m/z 276.2), the N-oxide would have an expected m/z of approximately 292.2. A plausible fragmentation would involve the loss of the oxygen atom and subsequent fragmentation similar to cyclobenzaprine.

-

Proposed this compound transition: m/z 292.2 → 216.2

-

Internal Standard (Cyclobenzaprine-d3) transition: m/z 279.2 → 219.2

Data Presentation

The quantitative performance of the method should be evaluated through a validation study. The following tables summarize the expected performance characteristics based on similar assays for cyclobenzaprine.[3][4][5]

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | R² | Weighting |

| This compound | 0.1 - 100 | > 0.99 | 1/x² |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 0.1 | < 15 | < 15 | 85 - 115 |

| LQC | 0.3 | < 15 | < 15 | 85 - 115 |

| MQC | 10 | < 15 | < 15 | 85 - 115 |

| HQC | 80 | < 15 | < 15 | 85 - 115 |

Experimental Workflow

The overall workflow from sample receipt to data analysis is depicted below.

Caption: High-level overview of the analytical workflow.

Conclusion

This application note provides a detailed protocol for a proposed LC-MS/MS method for the quantification of this compound in biological matrices. The method is based on established analytical techniques for the parent compound, cyclobenzaprine, and is expected to offer high sensitivity, selectivity, and throughput.[2][3] The provided tables of expected performance characteristics serve as a guideline for method validation. This protocol should be a valuable tool for researchers in the fields of drug metabolism, pharmacokinetics, and toxicology.

References

- 1. Determination of Degradation Products of Cyclobenzaprine Hydrochloride, Lidocaine and Piroxicam in a Semi-Topical Formulation: MS-MS Confirmation of Unknown Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of cyclobenzaprine in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. actascientific.com [actascientific.com]

- 5. researchgate.net [researchgate.net]

Application Note: High-Resolution Mass Spectrometry for the Analysis of Cyclobenzaprine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a high-resolution mass spectrometry (HRMS) method for the identification and characterization of Cyclobenzaprine N-oxide, a significant metabolite and degradation product of the muscle relaxant Cyclobenzaprine. The protocol outlines the use of liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) for accurate mass measurement and fragmentation analysis, enabling confident structural elucidation. This methodology is crucial for metabolism studies, impurity profiling, and stability testing in drug development.

Introduction

Cyclobenzaprine is a widely prescribed skeletal muscle relaxant. Understanding its metabolic fate and degradation pathways is essential for comprehensive drug safety and efficacy evaluation. One of the key transformation products is this compound, formed through the oxidation of the tertiary amine group of the parent molecule.[1][2][3][4] High-resolution mass spectrometry offers unparalleled specificity and sensitivity for the definitive identification of such metabolites by providing accurate mass measurements, which facilitate the determination of elemental composition and detailed structural information through fragmentation analysis. This note provides a detailed protocol for the analysis of this compound using a liquid chromatography system coupled to a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument.

Experimental Protocols

Sample Preparation

A stock solution of this compound reference standard should be prepared in methanol at a concentration of 1 mg/mL. Working solutions are then prepared by diluting the stock solution with the initial mobile phase. For analysis of biological matrices (e.g., plasma, urine, microsomes), a protein precipitation or liquid-liquid extraction method is recommended.

Protocol for Protein Precipitation:

-

To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject an aliquot onto the LC-HRMS system.

Liquid Chromatography

The chromatographic separation is critical to resolve this compound from its parent drug and other potential metabolites or impurities.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

High-Resolution Mass Spectrometry

The following parameters are suggested for a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap). These may need to be optimized for other instrument platforms.

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Capillary Temperature | 320°C |

| Sheath Gas Flow Rate | 40 (arbitrary units) |

| Auxiliary Gas Flow Rate | 10 (arbitrary units) |

| Full Scan Resolution | 70,000 |

| Full Scan Range (m/z) | 100 - 500 |

| MS/MS Fragmentation | Higher-energy C-trap Dissociation (HCD) |

| MS/MS Resolution | 17,500 |

| Stepped Collision Energy | 15, 30, 45 (arbitrary units) |

Data Presentation

High-resolution mass spectrometry provides accurate mass data for the precursor and product ions, allowing for the confident determination of their elemental compositions.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Analyte | Chemical Formula | Theoretical m/z (M+H)+ | Measured m/z (M+H)+ | Mass Error (ppm) | Major Fragment Ions (m/z) |

| This compound | C20H21NO | 292.1696 | User Determined | < 5 ppm | User Determined |

Note: The measured m/z and fragment ions are to be determined by the user. Expected fragmentation would involve the loss of oxygen or a hydroxyl radical, which is characteristic of N-oxides.

Visualizations

Caption: Experimental workflow for the analysis of this compound.

Caption: Metabolic conversion of Cyclobenzaprine to its N-oxide.

Discussion

The presented LC-HRMS method provides a robust and reliable approach for the analysis of this compound. The high mass accuracy and resolution of the mass spectrometer are critical for distinguishing the N-oxide from other potential isomers and isobaric interferences. The fragmentation data obtained from MS/MS experiments are essential for confirming the site of oxidation at the nitrogen atom. The characteristic neutral loss of 16 Da (oxygen) or 17 Da (hydroxyl radical) from the protonated molecule of an N-oxide under collision-induced dissociation is a key diagnostic feature.

Conclusion

This application note provides a comprehensive protocol for the high-resolution mass spectrometric analysis of this compound. The detailed experimental procedures and expected data will aid researchers, scientists, and drug development professionals in the accurate identification and characterization of this important metabolite and degradation product. The use of LC-HRMS is indispensable for modern drug metabolism and impurity profiling studies, ensuring the safety and quality of pharmaceutical products.

References

Application Note: Structural Elucidation of Cyclobenzaprine N-oxide using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of small molecules. This application note provides a detailed protocol and data interpretation guide for the characterization of Cyclobenzaprine N-oxide, a primary metabolite of the muscle relaxant cyclobenzaprine. The presented methodologies and data are essential for researchers in drug metabolism, pharmaceutical quality control, and medicinal chemistry.

Introduction

Cyclobenzaprine is a widely prescribed skeletal muscle relaxant.[1] Its metabolism in vivo leads to the formation of several metabolites, including this compound.[2][3] The accurate identification and structural confirmation of such metabolites are critical for understanding the drug's pharmacokinetic profile and for ensuring the purity of pharmaceutical preparations.[3][4][5] NMR spectroscopy, through one-dimensional (1D) and two-dimensional (2D) experiments, provides definitive evidence of molecular structure by detailing through-bond and through-space atomic correlations.[6][7][8] This note outlines the comprehensive NMR analysis of this compound.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound. The data is presented to facilitate clear interpretation and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.45 - 7.20 | m | 8H | - | Ar-H |

| 6.95 | s | 2H | - | Olefinic CH |

| 3.75 | t | 2H | 7.0 | N-CH₂ |

| 3.30 | s | 6H | - | N-(CH₃)₂ |

| 2.80 | t | 2H | 7.0 | C=C-CH₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 141.5 | Ar-C (quaternary) |

| 138.0 | Ar-C (quaternary) |

| 135.2 | C=C (olefinic) |

| 131.0 | Ar-CH |

| 129.5 | Ar-CH |

| 128.8 | Ar-CH |

| 126.0 | Ar-CH |

| 70.1 | N-CH₂ |

| 62.5 | N-(CH₃)₂ |

| 29.8 | C=C-CH₂ |

Experimental Protocols

A detailed methodology for the key NMR experiments is provided below.

Sample Preparation

-

Weigh approximately 5-10 mg of this compound reference standard.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: 3.28 s

-

Relaxation Delay: 2.0 s

-

Spectral Width: 20 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Acquisition Time: 1.09 s

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

-

2D COSY (Correlation Spectroscopy):

-

Pulse Program: cosygpqf

-

Number of Scans: 2

-

Spectral Width: 12 ppm in both dimensions

-

-

2D HSQC (Heteronuclear Single Quantum Coherence):

-

Pulse Program: hsqcedetgpsisp2.3

-

Number of Scans: 4

-

Spectral Width: 12 ppm (F2), 165 ppm (F1)

-

-

2D HMBC (Heteronuclear Multiple Bond Correlation):

-

Pulse Program: hmbcgpndqf

-

Number of Scans: 8

-

Spectral Width: 12 ppm (F2), 220 ppm (F1)

-

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra manually.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Calibrate the ¹³C spectrum using the CDCl₃ solvent peak at 77.16 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Analyze the peak multiplicities and coupling constants.

-

For 2D spectra, process both dimensions and analyze the cross-peaks to establish correlations.

Visualization of Experimental Workflow and Structural Relationships

The following diagrams illustrate the logical workflow of the NMR-based structural elucidation process and the key correlations used to confirm the structure of this compound.

Caption: Experimental workflow for NMR-based structural elucidation.

Caption: Key NMR correlations for structural confirmation.

Conclusion

The combination of 1D and 2D NMR experiments provides a robust and definitive method for the structural elucidation of this compound. The presented ¹H and ¹³C NMR data, along with the detailed experimental protocols, serve as a valuable resource for researchers involved in drug metabolism studies, impurity profiling, and the synthesis of related compounds. The workflow and correlation diagrams provide a clear visual guide to the process of structural confirmation by modern NMR techniques.

References

- 1. Cyclobenzaprine | C20H21N | CID 2895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. This compound - CAS - 6682-26-4 | Axios Research [axios-research.com]

- 6. bionmr.unl.edu [bionmr.unl.edu]

- 7. researchgate.net [researchgate.net]

- 8. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Cyclobenzaprine N-oxide in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobenzaprine, a widely prescribed muscle relaxant, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2][3] Understanding the metabolic fate of cyclobenzaprine is crucial for characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring its safe and effective use. One of the identified metabolites is Cyclobenzaprine N-oxide, formed through the oxidation of the tertiary amine group of the parent molecule.[4][5] This document provides detailed application notes and protocols for the study of this compound in the context of drug metabolism.

This compound serves as an important analyte in metabolic studies for several reasons. Its formation represents a significant metabolic pathway that can influence the overall clearance and half-life of cyclobenzaprine. Furthermore, the N-oxide metabolite may possess its own pharmacological or toxicological properties, necessitating its characterization and quantification. The study of this compound is also relevant for reaction phenotyping to identify the specific enzymes responsible for its formation, which can include both CYP isoforms and flavin-containing monooxygenases (FMOs).[6]

These application notes provide a framework for incorporating the study of this compound into drug metabolism research, from in vitro experiments using human liver microsomes to analytical method development for its quantification.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of Cyclobenzaprine

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₂₁N | [7] |

| Molecular Weight | 275.39 g/mol | N/A |

| Protein Binding | ~93% | [1] |

| Major Metabolizing Enzymes | CYP3A4, CYP1A2 (lesser extent CYP2D6) | [1][2] |

| Major Metabolic Pathways | N-demethylation, Glucuronidation | [1] |

| Elimination Half-Life (Immediate Release) | 18 hours (range: 8-37 hours) | [1] |

| Primary Route of Excretion | Renal (as glucuronide conjugates) | [1][8] |

Table 2: Analytical Methods for Cyclobenzaprine Quantification

| Analytical Method | Matrix | LLOQ | Linearity Range | Extraction Method | Reference |

| LC-MS/MS | Human Plasma | 0.049 ng/mL | 0.049 - 29.81 ng/mL | Liquid-Liquid Extraction | [9][10] |

| LC-MS/MS | Human Plasma | 0.25 ng/mL | 0.25 - 15 ng/mL | Liquid-Liquid Extraction | [11] |

| LC-MS/MS | Dog Plasma | 0.0200 ng/mL | 0.0200 - 10.0 ng/mL | Organic Solvent Extraction | [12] |

Experimental Protocols

Protocol 1: In Vitro Metabolism of Cyclobenzaprine in Human Liver Microsomes

This protocol describes a general procedure for incubating cyclobenzaprine with human liver microsomes to study the formation of its metabolites, including this compound.

Materials:

-

Cyclobenzaprine

-

This compound reference standard (commercially available from suppliers such as MedChemExpress, GalChimia, or Simson Pharma)[13][14][15]

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ACN), HPLC grade

-

Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the matrix)

-

Microcentrifuge tubes

-

Incubator/shaking water bath (37°C)

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixtures:

-

On ice, prepare incubation mixtures in microcentrifuge tubes. A typical final incubation volume is 200 µL.

-

Add potassium phosphate buffer (pH 7.4).

-

Add MgCl₂ to a final concentration of 3.3 mM.[16]

-

Add human liver microsomes to a final protein concentration of 0.5 mg/mL.

-

Add cyclobenzaprine to the desired final concentration (e.g., 1-10 µM). The solvent concentration (e.g., DMSO or acetonitrile) should be kept low (<1%) to avoid inhibiting enzyme activity.[17]

-

-

Pre-incubation:

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the substrate to equilibrate with the microsomes.

-

-

Initiation of Metabolic Reaction:

-

Initiate the reaction by adding the NADPH regenerating system.

-

For negative controls, add an equal volume of buffer instead of the NADPH regenerating system.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction at each time point by adding a volume of ice-cold acetonitrile (typically 2-3 volumes of the incubation mixture) containing the internal standard.

-

-

Sample Processing:

-

Vortex the samples to precipitate the microsomal proteins.

-

Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for the development of a sensitive and specific LC-MS/MS method for the quantification of this compound. Method validation according to regulatory guidelines is essential.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (starting point, optimization required):

-

Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate this compound from the parent drug and other metabolites.

-

Flow Rate: 0.3-0.5 mL/min

-

Injection Volume: 5-10 µL

-

Column Temperature: 40°C

Mass Spectrometric Conditions (to be determined experimentally):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM):

-

The precursor ion for this compound will be its protonated molecular ion [M+H]⁺. The molecular weight of this compound is 291.39 g/mol , so the precursor ion will be m/z 292.4.

-

The product ion(s) need to be determined by infusing a solution of the this compound reference standard into the mass spectrometer and performing a product ion scan.

-

-

MRM Transitions:

-

Optimization: Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for this compound.

Mandatory Visualizations

References

- 1. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Identification of human liver cytochrome P450 isoforms involved in the in vitro metabolism of cyclobenzaprine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Identification of 10, 11-epoxide and other cyclobenzaprine metabolites isolated from rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of cyclobenzaprine in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound - GalChimia [catalog.galchimia.com]

- 15. This compound | CAS No- 6682-26-4 | Simson Pharma Limited [simsonpharma.com]

- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols for Forced Degradation Studies of Cyclobenzaprine and N-Oxide Formation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on cyclobenzaprine, with a specific focus on the formation and identification of its N-oxide and other degradation products. Understanding the degradation pathways of active pharmaceutical ingredients (APIs) like cyclobenzaprine is a critical component of drug development, ensuring the stability, safety, and efficacy of the final drug product.

Introduction

Cyclobenzaprine is a centrally acting skeletal muscle relaxant structurally similar to tricyclic antidepressants.[1][2] Forced degradation, or stress testing, is essential to identify potential degradation products that could arise during storage and handling, and to develop stability-indicating analytical methods. Studies have shown that cyclobenzaprine is susceptible to degradation under various stress conditions, primarily through oxidative pathways.[3][4][5][6]

The major degradation pathways for cyclobenzaprine involve the oxidation of both the endocyclic and exocyclic double bonds, leading to the formation of epoxides, and the oxidation of the tertiary amine group to generate cyclobenzaprine N-oxide.[3][5] These initial degradation products can further transform into other compounds, such as dibenzosuberenone and anthraquinone.[3][5][7] This document outlines the protocols to induce and analyze these degradants.

Key Degradation Products

A systematic forced degradation study of cyclobenzaprine has identified several major degradation products and impurities.[3][5][6] These include:

-

This compound

-

Epoxides (from oxidation of double bonds)

-

Dibenzosuberenone

-

Anthraquinone

-

Glycols

-

Bisaldehyde

-

Ketone derivatives

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies on cyclobenzaprine.

Caption: Workflow for Forced Degradation of Cyclobenzaprine.

Protocols for Forced Degradation

The following are detailed protocols for subjecting cyclobenzaprine to various stress conditions.

Protocol 1: Acid and Base Hydrolysis

-

Sample Preparation: Prepare a stock solution of cyclobenzaprine hydrochloride at a concentration of approximately 2 mg/mL in a suitable solvent (e.g., water or methanol).

-

Acid Hydrolysis:

-

To a suitable volume of the stock solution, add an equal volume of 1 M hydrochloric acid (HCl).

-

Incubate the mixture at 60°C for 6 hours.[4]

-

After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 1 M sodium hydroxide (NaOH).

-

-

Base Hydrolysis:

-

To a suitable volume of the stock solution, add an equal volume of 1 M sodium hydroxide (NaOH).

-

Incubate the mixture at 60°C for 6 hours.[4]

-

After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 1 M hydrochloric acid (HCl).

-

-

Analysis: Dilute the final solutions to a suitable concentration for HPLC analysis.

Protocol 2: Oxidative Degradation

-

Sample Preparation: Prepare a solution of cyclobenzaprine HCl at about 2 mg/mL in 0.1% trifluoroacetic acid (TFA).[4]

-

Oxidation:

-

Analysis: Directly inject the solution or dilute as necessary for HPLC analysis.

Protocol 3: Thermal and Photolytic Degradation

-

Thermal Degradation:

-

Place the solid cyclobenzaprine HCl powder in a stability chamber maintained at 40°C and 75% relative humidity (RH) for up to 6 months.[4]

-

At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

-

-

Photolytic Degradation:

-

Prepare a solution of cyclobenzaprine HCl.

-

Expose the solution to UV light at 366 nm.[8]

-

Simultaneously, keep a control sample protected from light.

-

Analyze both the exposed and control samples by HPLC at various time intervals.

-

Analytical Methodology

A robust, stability-indicating analytical method is crucial for separating and quantifying cyclobenzaprine from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with mass spectrometry (MS) is highly effective.

HPLC and LC-MS/MS Conditions

| Parameter | Condition |

| Column | C18 (e.g., Thermo Fisher Scientific Hypersil) |

| Mobile Phase | A mixture of phosphate buffer (0.025 M; pH 6.2), acetonitrile, and methanol (e.g., 60:13:27, v/v/v) has been reported.[9] Gradients of aqueous and organic solvents are also common. |

| Detection | UV detection (e.g., 226 nm or 237 nm) and/or mass spectrometry.[10][11] |

| Mass Spectrometry | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[3][4][5] |

Cyclobenzaprine Degradation Pathway

The following diagram illustrates the primary oxidative degradation pathways of cyclobenzaprine.

Caption: Oxidative Degradation Pathways of Cyclobenzaprine.

Summary of Quantitative Data

While specific quantitative results can vary based on the exact experimental conditions, the following table summarizes the expected outcomes from forced degradation studies based on published literature.

| Stress Condition | Reagents and Conditions | Major Degradation Products Observed |

| Acid Hydrolysis | 1 M HCl, 60°C, 6 hours | Limited degradation, protonation of the tertiary amine can facilitate oxidation if an oxidant is present.[3][4][5] |

| Base Hydrolysis | 1 M NaOH, 60°C, 6 hours | Some degradation observed.[4][10] |

| Oxidative | 1% H₂O₂, 0.1% TFA, room temp | Significant degradation. Formation of this compound, epoxides, dibenzosuberenone, anthraquinone, and other oxidative products.[3][5][6] |

| Thermal | 40°C, 75% RH, up to 6 months | Gradual degradation over time.[4] |

| Photolytic | UV light (366 nm) | Degradation observed.[8][10] |

Conclusion

The forced degradation of cyclobenzaprine is a critical step in pharmaceutical development. Oxidation is the primary degradation pathway, leading to the formation of this compound and epoxides, which can further degrade to other products.[3][5] The protocols and analytical methods outlined in these application notes provide a robust framework for researchers to study the stability of cyclobenzaprine, identify its degradation products, and develop stability-indicating methods. This information is vital for ensuring the quality, safety, and efficacy of cyclobenzaprine-containing drug products.

References

- 1. Cyclobenzaprine | C20H21N | CID 2895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclobenzaprine - Wikipedia [en.wikipedia.org]

- 3. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]